Cabergoline-d5

描述

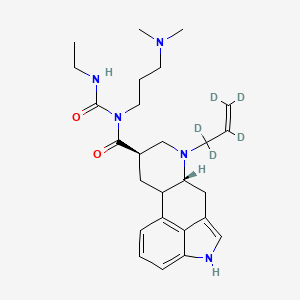

Cabergoline-d5 is a deuterated form of cabergoline, a synthetic ergoline derivative. It is a dopamine receptor agonist with high affinity for dopamine D2 receptors. This compound is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cabergoline-d5 involves the incorporation of deuterium atoms into the cabergoline molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cabergoline molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions. This process typically requires a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and deuterated solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then purified using chromatographic techniques to remove any impurities and ensure its suitability for research applications.

化学反应分析

Types of Reactions

Cabergoline-d5 undergoes various chemical reactions, including:

Oxidation: The alkene bond in this compound is susceptible to oxidation, leading to the formation of epoxides or diols.

Reduction: The carbonyl groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The amide and urea groups in this compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or ureas.

科学研究应用

Treatment of Hyperprolactinemia

Cabergoline-d5 is predominantly used to manage hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This condition can lead to various complications including infertility and menstrual irregularities.

- Clinical Efficacy : A retrospective study involving 455 patients demonstrated that cabergoline effectively normalized serum prolactin levels in 86% of cases. Notably, it was particularly effective in patients with microadenomas (92% normalization) compared to those with macroadenomas (77%) .

- Long-term Treatment : Patients treated with cabergoline showed significant reductions in tumor size and improvements in visual field abnormalities. The median dose varied, with many patients requiring lower doses over time as prolactin levels stabilized .

Management of Pituitary Tumors

This compound is also utilized in the treatment of prolactin-secreting pituitary adenomas.

- Mechanism of Action : The drug acts as a potent agonist for dopamine D2 receptors, which are crucial for inhibiting prolactin secretion from lactotropic cells in the pituitary gland. This mechanism not only reduces tumor size but also alleviates associated symptoms such as headaches and visual disturbances .

- Case Studies : In one study, 67% of patients with macroadenomas experienced tumor shrinkage after treatment with cabergoline, demonstrating its effectiveness in managing pituitary tumors .

Potential Applications in Oncology

Recent studies have explored the use of this compound in oncology, particularly concerning breast cancer treatment.

- Clinical Trials : Preliminary results from phase II clinical trials indicate that cabergoline may provide clinical benefits for hormone receptor-positive metastatic breast cancer patients. In one study, 33% of evaluable patients showed partial responses to treatment .

- Mechanistic Insights : The compound's ability to modulate dopamine pathways may have implications for tumor growth regulation and hormone secretion in various cancers .

Treatment of Restless Legs Syndrome

This compound has been investigated for its efficacy in treating restless legs syndrome (RLS).

- Effectiveness : Clinical trials have shown that cabergoline can significantly alleviate symptoms of RLS when administered as a single evening dose. Patients reported notable improvements in symptom severity .

- Long Duration of Action : Unlike other treatments for RLS, cabergoline has a prolonged duration of action, potentially offering relief for up to 65 hours or more after administration .

Summary Table of Applications

Future Directions and Research Needs

While the current applications of this compound are promising, further research is warranted to fully elucidate its mechanisms and expand its therapeutic uses:

- Oncology Research : More extensive clinical trials are needed to confirm the efficacy and safety profile of this compound in cancer treatments.

- Long-term Effects : Studies focusing on the long-term effects and potential side effects associated with prolonged use are essential for patient safety.

- Comparative Studies : Investigating this compound against other dopamine agonists could provide insights into its relative effectiveness and tolerability.

作用机制

Cabergoline-d5 exerts its effects by binding to dopamine D2 receptors, which are G-protein coupled receptors. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of prolactin secretion from lactotroph cells in the anterior pituitary gland. Additionally, this compound induces apoptosis and autophagic cell death in certain tumor cells by activating dopamine D5 receptors.

相似化合物的比较

Similar Compounds

Bromocriptine: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Quinagolide: A selective dopamine D2 receptor agonist used to treat hyperprolactinemia.

Uniqueness of Cabergoline-d5

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic and metabolic studies. Compared to other dopamine agonists, this compound has a longer half-life and higher affinity for dopamine D2 receptors, making it more effective in certain therapeutic applications.

生物活性

Cabergoline-d5 is a deuterated form of cabergoline, a long-acting dopamine receptor agonist primarily used in the treatment of hyperprolactinemia and other conditions related to dopamine dysregulation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and potential side effects.

Overview of Cabergoline

Cabergoline is known for its high affinity for dopamine D2 receptors and has significant effects on other receptors, including D3 and D4 dopamine receptors as well as serotonin receptors. It exhibits a long half-life and is extensively metabolized in the liver. The drug's primary mechanism involves the inhibition of prolactin secretion from lactotroph cells in the pituitary gland, making it effective for conditions such as prolactinomas .

Pharmacodynamics

This compound retains the pharmacological properties of cabergoline but with enhanced stability and metabolic profile due to deuteration. The biological activity of this compound can be summarized as follows:

- Dopamine Receptor Agonism : Primarily acts on D2 receptors, leading to decreased prolactin levels.

- Serotonin Receptor Interaction : Modulates activity at various serotonin receptors (5-HT1A, 5-HT2A, etc.), which may influence mood and behavior .

- Cardiovascular Effects : Activation of 5-HT2B receptors has been linked to potential cardiac valvulopathy .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption with a variable bioavailability ranging from 30% to 63% in animal models.

- Half-Life : Extended half-life compared to non-deuterated cabergoline, with estimates around 80 hours in humans.

- Metabolism : Primarily hepatic metabolism with minimal renal excretion. The main metabolites are less active than the parent compound .

Clinical Applications

This compound has been studied for various clinical applications:

- Hyperprolactinemia Treatment : Effective in normalizing prolactin levels in patients with hyperprolactinemia. Studies show an 86% normalization rate in patients treated with cabergoline .

- Obesity and Glucose Tolerance : A pilot study indicated that cabergoline may improve glucose tolerance independent of weight loss in obese individuals .

- Prolactinoma Management : Demonstrated efficacy in reducing tumor size and alleviating symptoms associated with prolactinomas .

Case Study 1: Efficacy in Hyperprolactinemia

A retrospective study involving 455 patients showed that cabergoline normalized serum prolactin levels in 86% of cases, with significant improvements noted in visual field abnormalities and tumor shrinkage .

Case Study 2: Side Effects

A case report highlighted severe side effects associated with cabergoline treatment, including manic episodes and pituitary apoplexy. This underscores the importance of monitoring patients closely during therapy .

Research Findings

Recent studies have provided insights into the cellular mechanisms affected by cabergoline:

- Tumor Cell Response : Single-cell RNA sequencing revealed that cabergoline treatment led to lower expression levels of genes involved in hormone secretion within tumor cells from prolactinoma patients .

- Immune Response Modulation : Increased CD8+ T cell activation was observed in treated tissues, suggesting an immune component to its therapeutic effects .

Summary Table of Key Findings

| Parameter | Cabergoline | This compound |

|---|---|---|

| Affinity for D2 Receptors | High | High |

| Half-Life | ~80 hours | Longer than Cabergoline |

| Normalization Rate | 86% in hyperprolactinemia | TBD |

| Side Effects | Nausea, hypotension | Similar profile expected |

| Clinical Applications | Hyperprolactinemia, obesity management | TBD |

属性

IUPAC Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-WDORCQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of cabergoline-d5 in the study and why is it important?

A1: this compound is a deuterated form of cabergoline, meaning it has five deuterium atoms (heavy hydrogen isotopes) incorporated into its structure. This modification does not significantly alter its chemical behavior compared to cabergoline. In the study, this compound serves as an internal standard [] in the analytical method (HPLC-MS/MS) used to quantify cabergoline levels in plasma samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。